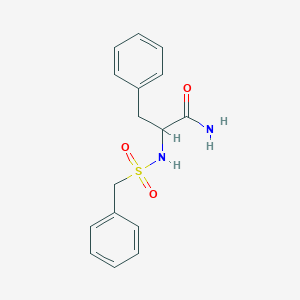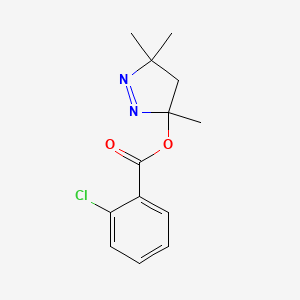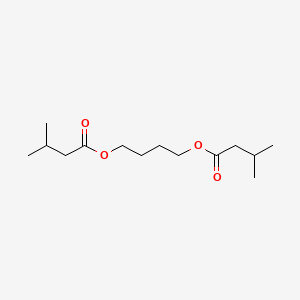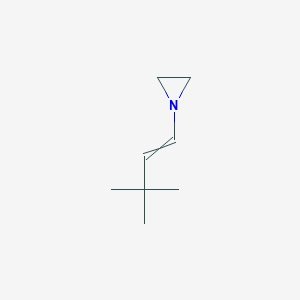![molecular formula C8H12ClF5O2S B14007742 Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane is a chemical compound characterized by the presence of a chloropropyl group, a sulfonyl group, and a pentafluoropentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane typically involves the reaction of 3-chloropropanesulfonyl chloride with a pentafluoropentane derivative. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity. Additionally, the handling of chlorinated and fluorinated intermediates requires specialized equipment to ensure safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed under controlled conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfides and thiols.
Aplicaciones Científicas De Investigación
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and surfactants.
Biological Studies: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane involves its reactivity towards nucleophiles and electrophiles. The chloropropyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The pentafluoropentane backbone provides unique electronic properties, enhancing the compound’s overall reactivity and selectivity in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropanesulfonyl Chloride: A precursor in the synthesis of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane, used in similar nucleophilic substitution reactions.
Pentafluoropropanesulfonyl Chloride: Another fluorinated sulfonyl chloride with comparable reactivity but different structural properties.
Trifluoromethanesulfonyl Chloride: A widely used sulfonyl chloride with higher reactivity due to the presence of trifluoromethyl groups.
Uniqueness
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane is unique due to its combination of a chloropropyl group and a highly fluorinated backbone. This structure imparts distinct electronic and steric properties, making it valuable in specific synthetic applications where high reactivity and selectivity are required.
Propiedades
Fórmula molecular |
C8H12ClF5O2S |
|---|---|
Peso molecular |
302.69 g/mol |
Nombre IUPAC |
5-(3-chloropropylsulfonyl)-1,1,1,2,2-pentafluoropentane |
InChI |
InChI=1S/C8H12ClF5O2S/c9-4-2-6-17(15,16)5-1-3-7(10,11)8(12,13)14/h1-6H2 |
Clave InChI |
BGZKMPPWVGFWJP-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(F)(F)F)(F)F)CS(=O)(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)






![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
